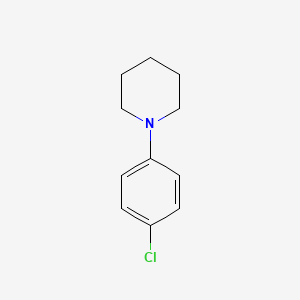

1-(4-Chlorophenyl)piperidine

Description

1-(4-Chlorophenyl)piperidine is a piperidine derivative featuring a 4-chlorophenyl substituent attached to the piperidine ring. Piperidine, a six-membered heterocyclic amine, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The 4-chlorophenyl group introduces steric bulk and electron-withdrawing properties, which can enhance binding affinity to receptors or enzymes. This compound has been explored in diverse pharmacological contexts, including neuroprotection, enzyme inhibition, and as a precursor in synthetic chemistry . Its structural simplicity and modularity make it a key intermediate for synthesizing more complex derivatives with tailored biological activities.

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

1-(4-chlorophenyl)piperidine |

InChI |

InChI=1S/C11H14ClN/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 |

InChI Key |

JYQMAQVVIMGHIM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Methoxy (APB-10) and chlorine (APB-6) substituents on phenyl rings show comparable nAChR modulation, suggesting receptor tolerance for both electron-donating and withdrawing groups .

- Structural Complexity : Addition of rigid groups (e.g., dimethylcyclopropyl in or spiro systems in ) enhances target specificity but may reduce synthetic accessibility.

Key Observations:

- Reaction Efficiency : Chlorine substituents (5faa) enable faster synthesis (3 hours) compared to bromine (6 hours), likely due to differences in leaving-group ability .

- Solubility Modulation : Sulfonylation (e.g., ) introduces polar groups, improving aqueous solubility for pharmacological applications.

Structure-Activity Relationship (SAR) Insights

- Piperidine Nitrogen Modifications : Large alkyl groups (e.g., in APB-6) on the piperidine nitrogen enhance nAChR potency by 3–4-fold, while benzoyl esters improve metabolic stability .

- Chlorophenyl Positioning : The 4-chlorophenyl group in SL 82.0715 is critical for NMDA receptor antagonism, as removal abolishes neuroprotective effects in ischemia models .

- Hybrid Structures : Combining chlorophenylpiperidine with triazole () or spiro systems () optimizes hydrophobic interactions with target proteins like S1R.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.